molecular formula C19H18N4O3 B609153 N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide CAS No. 1069858-99-6

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

Cat. No. B609153
M. Wt: 350.37
InChI Key: GKJQVQCIPPIODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide (EMPA) is an important member of the pyrazolo[3,4-b]quinoline class of compounds, which are known for their diverse range of biological activities. EMPA has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Properties

  • N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives have been synthesized and studied, revealing their potential for various electrophilic and nucleophilic substitution reactions. This research underlines the compound's versatility in chemical synthesis (El’chaninov & Aleksandrov, 2017).

Applications in Medicinal Chemistry

  • Quinoline carboxamides, closely related to the compound , have been identified as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, demonstrating their potential in the development of treatments for diseases involving ATM kinase (Degorce et al., 2016).
  • Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, have shown promise as antimicrobial agents, indicating the compound's potential utility in antibacterial drug development (Holla et al., 2006).

Potential as Antiallergy Agents

  • A series of quinoline derivatives have been evaluated for their antiallergy activity, suggesting the possible application of N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide in the development of new antiallergy medications (Althuis et al., 1980).

Antimicrobial Properties

  • Research on quinoline derivatives containing azole nuclei has demonstrated significant antimicrobial activities against a variety of microorganisms. This highlights the potential of the compound for use in antimicrobial treatments (Özyanik et al., 2012).

Synthesis of Novel Compounds

  • The compound's derivatives have been used in the synthesis of various novel heterocyclic compounds, indicating its utility in the creation of new molecular structures for various applications (Solodukhin et al., 2004).

properties

IUPAC Name

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-4-23(19(24)16-6-5-9-26-16)18-14-10-12-7-8-13(25-3)11-15(12)20-17(14)22(2)21-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJQVQCIPPIODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN(C2=C1C=C3C=CC(=CC3=N2)OC)C)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 2
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 4
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 5
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Reactant of Route 6
N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

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